molecular formula C7H13F2N B2453118 3-(1,1-Difluoroethyl)piperidine CAS No. 1545252-86-5

3-(1,1-Difluoroethyl)piperidine

Cat. No.: B2453118
CAS No.: 1545252-86-5
M. Wt: 149.185
InChI Key: RNGHWCYYHALVND-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)piperidine is a chemical compound with the molecular formula C7H13F2N It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)piperidine typically involves the introduction of the difluoroethyl group to the piperidine ring. One common method is the reaction of piperidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and distillation to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoroethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(1,1-Difluoroethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-(1,1-Difluoroethyl)piperidine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-7(8,9)6-3-2-4-10-5-6/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHWCYYHALVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545252-86-5
Record name 3-(1,1-difluoroethyl)piperidine
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